![molecular formula C6H10O3 B13565818 2,5-Dioxaspiro[3.4]octan-8-ol](/img/structure/B13565818.png)
2,5-Dioxaspiro[3.4]octan-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxaspiro[34]octan-8-ol is a chemical compound with the molecular formula C6H10O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxaspiro[3.4]octan-8-ol typically involves the reaction of diols with epoxides under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 1,4-butanediol with ethylene oxide. The reaction conditions often include the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxaspiro[3.4]octan-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2,5-Dioxaspiro[3.4]octan-8-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dioxaspiro[3.4]octan-8-ol involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. The pathways involved include nucleophilic substitution, electrophilic addition, and redox reactions. These interactions can lead to the formation of various products with different chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,8-Dioxaspiro[3.4]octan-2-ol
- 2,5-Dioxaspiro[3.4]octan-8-one
- 5,8-Dioxaspiro[3.4]octane-2-methanol
Uniqueness
2,5-Dioxaspiro[3.4]octan-8-ol is unique due to its specific spiro structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups and reactivity patterns, making it valuable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C6H10O3 |
|---|---|
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
2,5-dioxaspiro[3.4]octan-8-ol |
InChI |
InChI=1S/C6H10O3/c7-5-1-2-9-6(5)3-8-4-6/h5,7H,1-4H2 |
Clé InChI |
HGTKIAWHNKXFNN-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(C1O)COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


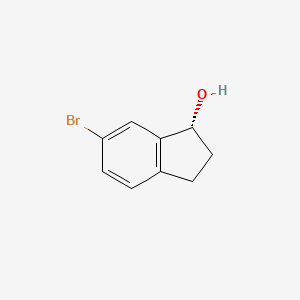

![2-[(1-Benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13565746.png)
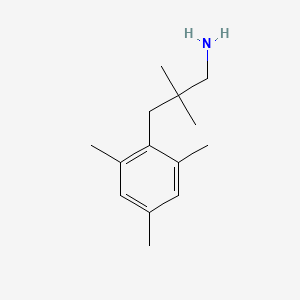
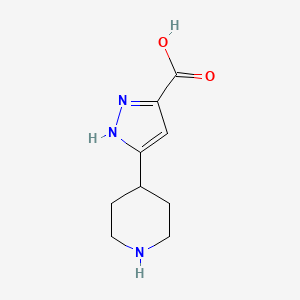
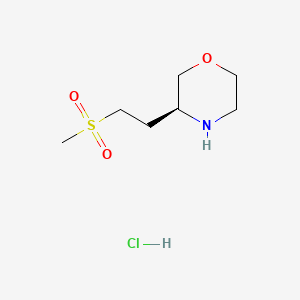


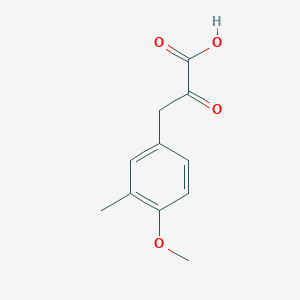


![3-Chloro-5-[(morpholin-4-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraenehydrochloride](/img/structure/B13565804.png)
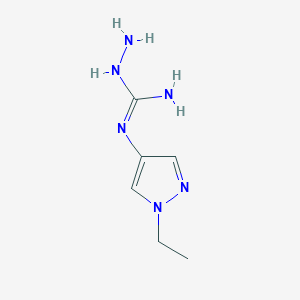
![2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13565817.png)
